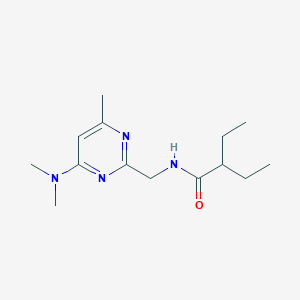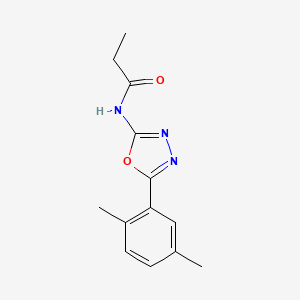
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an amide derivative, containing an oxadiazole ring and a dimethylphenyl group. Amides are common in a variety of biological and synthetic materials, and oxadiazoles are often found in pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. N,N-dialkyl amides can participate in a variety of reactions, including amination, formylation, and carbonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) .Aplicaciones Científicas De Investigación
Antimicrobial Activities
1,3,4-Oxadiazole derivatives have demonstrated significant antimicrobial activities against a range of pathogens. For instance, the synthesis of N-Mannich bases of 1,3,4-oxadiazole showed potent activity against Gram-positive bacteria, with some compounds displaying broad-spectrum antibacterial activities. These findings suggest potential applications in developing new antimicrobial agents (L. H. Al-Wahaibi et al., 2021).
Anticancer Research
The anticancer potential of 1,3,4-oxadiazole compounds has been explored in various studies. Some compounds have shown promising anti-proliferative activities against a range of cancer cell lines, including prostate, colorectal, and breast cancer. This highlights the role of these compounds in anticancer research and their potential in developing new therapeutic agents (B. Ravinaik et al., 2021).
Material Science and Optical Applications
1,3,4-Oxadiazole derivatives have also found applications in material science, particularly in the development of new materials with specific optical properties. For example, polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings have been synthesized, showing good solubility, thermal stability, and blue fluorescence, making them suitable for use in optoelectronic devices (C. Hamciuc et al., 2015).
Neurological Disorders
Compounds derived from 1,3,4-oxadiazole have been investigated for their potential in treating neurological disorders. Novel limonene and citral-based 1,3,4-oxadiazoles have shown anticonvulsant activities, suggesting their usefulness in developing treatments for epilepsy and related conditions (H. Rajak et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAMXFZJZDPSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

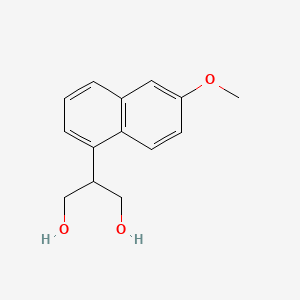
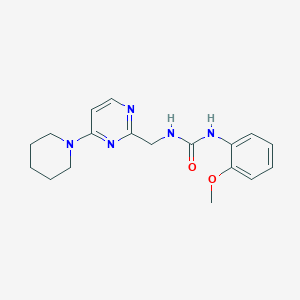
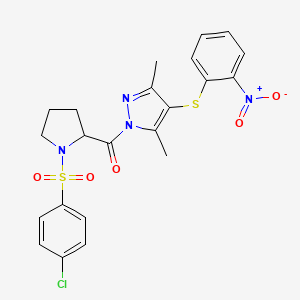

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)

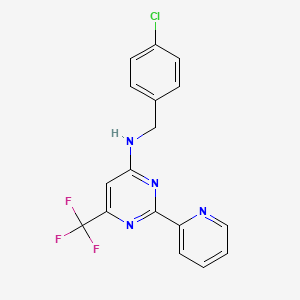

![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)
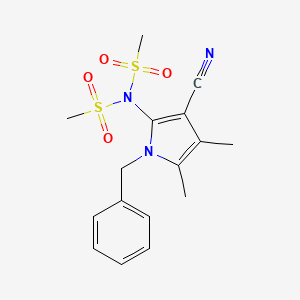
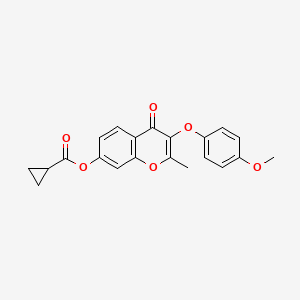

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)
